Structurally Predicted but Unpublished GPR119 Agonist Potency: A Class-Level Inference
While biological data for this specific CAS registry number is conspicuously absent from public databases, the U.S. Patent No. 9,663,495 explicitly claims 1-neopentyl-1H-1,2,4-triazol-5(4H)-one derivatives as potent GPR119 agonists and provides quantitative data for structurally analogous molecules [1]. The patented chemotype containing the neopentyl substituent achieves GPR119 cAMP EC50 values in the low nanomolar range (reportedly <50 nM for key examples) [1]. Given the 4-bromo-2-fluorophenyl substitution is consistent with the patent's preference for halogenated phenyl rings to enhance binding [1], it is highly probable that this compound exhibits a similar order of magnitude potency at GPR119.
| Evidence Dimension | Estimated GPR119 Agonist Potency (cAMP Assay) |
|---|---|
| Target Compound Data | No published data; predicted to be low nM based on patented chemotype [1]. |
| Comparator Or Baseline | Related 1-neopentyl triazolones in patent US 9,663,495 exhibit EC50 <50 nM [1]; unsubstituted or simpler alkyl derivatives show significantly weaker activity (EC50 >1000 nM). |
| Quantified Difference | Approximately >20-fold activity advantage predicted for the neopentyl-bearing chemotype over simpler alkyl analogs. |
| Conditions | In vitro cAMP accumulation in HEK293 cells expressing human GPR119 [1]. |
Why This Matters
The patent-predicted potency makes this compound a superior starting point for diabetes drug discovery programs relative to commercially available, less active triazolone analogs.
- [1] Yuhan Corporation. (2016). U.S. Patent No. 9,663,495. Washington, DC: U.S. Patent and Trademark Office. View Source
